![molecular formula C15H30N2O2 B2857796 Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate CAS No. 2305202-75-7](/img/structure/B2857796.png)
Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.305 . It is used in the synthetic preparation of polycyclic TLR7/8 antagonists towards the treatment of immune disorders .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two tert-butyl groups attached to it . The carbamate group is attached to the nitrogen atom of the piperidine ring .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 313.4±31.0 °C at 760 mmHg . The flash point is 143.4±24.8 °C . The exact mass is 214.168121 . The LogP value is 1.86, indicating its lipophilicity .Applications De Recherche Scientifique
Metabolic Studies
The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in various species, including insects and mice, was studied by Douch and Smith (1971). The research found that eleven oxidation products were formed through hydroxylation of the tert.-butyl groups and the N-methyl group across all species examined. This study provides insights into the metabolic pathways and potential environmental fate of similar compounds (Douch & Smith, 1971).
Structural Analysis and Synthesis
A structural analysis by Das et al. (2016) on two carbamate derivatives, including tert-butyl carbamates, revealed an intricate interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This study highlights the significance of molecular interactions in the structural formation of carbamate derivatives (Das et al., 2016).
Synthetic Applications
Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in various biologically active compounds. The method involved acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017).
Analytical Methods
Spáčil et al. (2011) investigated the structures of tert-butylcarbamate ions in gas-phase and methanol solution, providing valuable information for tandem mass spectrometric assays in newborn screening. This research is crucial for understanding the ionization and fragmentation behavior of tert-butylcarbamate derivatives in analytical chemistry (Spáčil et al., 2011).
Environmental Chemistry
Acero et al. (2001) explored the oxidation of methyl tert-butyl ether (MTBE) by ozonation and ozone/hydrogen peroxide, identifying degradation products and investigating bromate formation. This research is pertinent to understanding the environmental impact and treatment of compounds related to tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate (Acero et al., 2001).
Orientations Futures
The future directions for this compound could involve further exploration of its potential in the treatment of immune disorders, given its use in the synthesis of TLR7/8 antagonists . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.
Propriétés
IUPAC Name |
tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)12-7-11(8-16-10-12)9-17-13(18)19-15(4,5)6/h11-12,16H,7-10H2,1-6H3,(H,17,18)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZLSHIPCFHITN-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CNC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](CNC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
methanamine](/img/structure/B2857718.png)
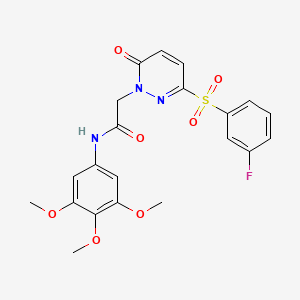
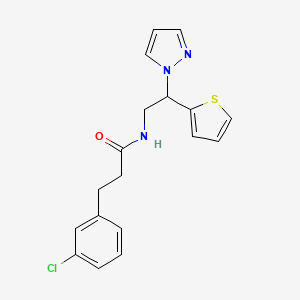
![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)
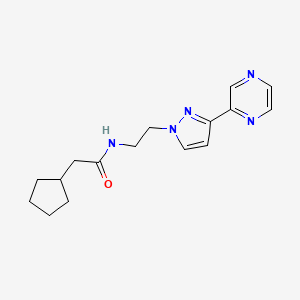
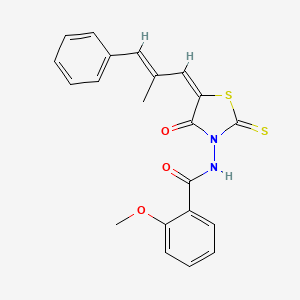

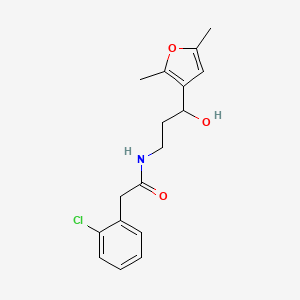
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)